Cas no 796067-50-0 (2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one)
![2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/796067-50-0x500.png)
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(chloroacetyl)-4-(4-isopropylbenzyl)piperazine
- 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
- AKOS030661945
- SMR000376796
- CS-0293519
- CHEMBL1550687
- MLS000771471
- SR-01000061393
- HMS2699L21
- 2-Chloro-1-(4-(4-isopropylbenzyl)piperazin-1-yl)ethan-1-one
- EN300-11569
- 796067-50-0
- 2-chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone
- SR-01000061393-1
- Z57052861
-
- Inchi: InChI=1S/C16H23ClN2O/c1-13(2)15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)16(20)11-17/h3-6,13H,7-12H2,1-2H3
- InChI Key: BXZZMVFMFMOOLE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 294.1498911Da
- Monoisotopic Mass: 294.1498911Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 23.6Ų
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11569-0.25g |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 0.25g |
$288.0 | 2023-04-29 | ||
Enamine | EN300-11569-5.0g |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 5g |
$908.0 | 2023-04-29 | ||
1PlusChem | 1P019O7W-1g |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 90% | 1g |
$450.00 | 2023-12-16 | |
1PlusChem | 1P019O7W-100mg |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 90% | 100mg |
$390.00 | 2024-04-21 | |
1PlusChem | 1P019O7W-10g |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 90% | 10g |
$1726.00 | 2023-12-16 | |
1PlusChem | 1P019O7W-2.5g |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 90% | 2.5g |
$821.00 | 2023-12-16 | |
1PlusChem | 1P019O7W-50mg |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 90% | 50mg |
$376.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364189-10g |
2-Chloro-1-(4-(4-isopropylbenzyl)piperazin-1-yl)ethan-1-one |
796067-50-0 | 95% | 10g |
¥29073.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364189-250mg |
2-Chloro-1-(4-(4-isopropylbenzyl)piperazin-1-yl)ethan-1-one |
796067-50-0 | 95% | 250mg |
¥6220.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13265-5G |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one |
796067-50-0 | 95% | 5g |
¥ 4,006.00 | 2023-04-13 |
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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3. Book reviews
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Additional information on 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
Comprehensive Overview of 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 796067-50-0)
2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one, with the CAS number 796067-50-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a piperazine ring, a chloroethyl moiety, and an isopropylphenyl group, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are increasingly exploring its properties due to its relevance in designing novel bioactive molecules.
The compound's synthetic pathway and structural modifications are frequently discussed in academic circles. Its piperazine core is particularly notable, as this heterocycle is a common pharmacophore in many FDA-approved drugs, including antipsychotics and antidepressants. The presence of the chloroethyl group adds reactivity, enabling further derivatization for targeted applications. Recent studies highlight its potential as a building block for developing small-molecule inhibitors, especially in oncology and neurology research.
In the context of user-searched topics, questions like "What are the applications of piperazine derivatives?" or "How to synthesize chloroethyl ketones?" align closely with this compound's profile. Its versatility makes it a candidate for addressing challenges in medicinal chemistry, such as improving drug bioavailability or enhancing receptor binding affinity. Additionally, its physicochemical properties (e.g., solubility, stability) are critical for formulation scientists optimizing drug delivery systems.
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Analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC purification are essential for characterizing 796067-50-0. Peer-reviewed journals often emphasize the need for precise quality control in its production, given its potential use in high-value applications. Regulatory compliance, such as REACH or GMP standards, may also apply depending on its intended use, though it is not classified as a hazardous substance under current guidelines.
In summary, 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one represents a compelling case study in modern organic synthesis and drug development. Its multifaceted chemistry bridges gaps between academic inquiry and industrial innovation, making it a compound worth monitoring in scientific literature and patent filings. Future research may uncover broader applications, particularly in personalized medicine and bioconjugation technologies.
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